Molecular Weight and Chemical Identity of BRD4 Inhibitor-16 Versus Common BRD4 Inhibitors
BRD4 Inhibitor-16 possesses a molecular weight of 805.90 g/mol and molecular formula C42H43N7O8S [1], which is substantially higher than pan-BET inhibitors such as (+)-JQ-1 (456.99 g/mol) and OTX015 (415.45 g/mol) . This larger molecular weight may influence physicochemical properties including solubility and permeability.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 805.90 g/mol |
| Comparator Or Baseline | (+)-JQ-1: 456.99 g/mol; OTX015: 415.45 g/mol |
| Quantified Difference | ~350-390 g/mol higher |
| Conditions | Calculated from molecular formula |
Why This Matters
Molecular weight affects solubility, membrane permeability, and formulation requirements, which are critical considerations for in vitro and in vivo experimental design.
- [1] BRD4 Inhibitor-16 Product Page, InvivoChem. Accessed 2026. View Source
